Cas no 2097977-12-1 (3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine)

3-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine is a specialized organic compound featuring a pyrazole core substituted with a cyclobutylmethyl group and a propan-1-amine side chain. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and pharmaceutical research, where it may serve as a key intermediate or building block for bioactive molecules. The cyclobutylmethyl moiety enhances steric and electronic properties, while the terminal amine group offers functionalization potential for further derivatization. Its well-defined molecular architecture ensures consistent reactivity, making it valuable for targeted synthesis. The compound is typically handled under controlled conditions due to its amine functionality, requiring appropriate storage and handling protocols.
3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine structure
2097977-12-1 structure
商品名:3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine
CAS番号:2097977-12-1
MF:C11H19N3
メガワット:193.288662195206
CID:5724014
PubChem ID:122240770

3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine 化学的及び物理的性質

名前と識別子

    • AKOS040813993
    • F2147-7467
    • 3-[1-(cyclobutylmethyl)pyrazol-4-yl]propan-1-amine
    • 3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine
    • 2097977-12-1
    • インチ: 1S/C11H19N3/c12-6-2-5-11-7-13-14(9-11)8-10-3-1-4-10/h7,9-10H,1-6,8,12H2
    • InChIKey: FJAWJAKKZNYMIL-UHFFFAOYSA-N
    • ほほえんだ: N1(C=C(C=N1)CCCN)CC1CCC1

計算された属性

  • せいみつぶんしりょう: 193.157897619g/mol
  • どういたいしつりょう: 193.157897619g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 43.8Ų

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 328.2±25.0 °C at 760 mmHg
  • フラッシュポイント: 152.3±23.2 °C
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine セキュリティ情報

3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2147-7467-0.25g
3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine
2097977-12-1 95%+
0.25g
$361.0 2023-09-06
Life Chemicals
F2147-7467-5g
3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine
2097977-12-1 95%+
5g
$1203.0 2023-09-06
Life Chemicals
F2147-7467-2.5g
3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine
2097977-12-1 95%+
2.5g
$802.0 2023-09-06
TRC
C223341-100mg
3-[1-(cyclobutylmethyl)-1h-pyrazol-4-yl]propan-1-amine
2097977-12-1
100mg
$ 95.00 2022-04-01
TRC
C223341-1g
3-[1-(cyclobutylmethyl)-1h-pyrazol-4-yl]propan-1-amine
2097977-12-1
1g
$ 570.00 2022-04-01
Life Chemicals
F2147-7467-1g
3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine
2097977-12-1 95%+
1g
$401.0 2023-09-06
Life Chemicals
F2147-7467-0.5g
3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine
2097977-12-1 95%+
0.5g
$380.0 2023-09-06
Life Chemicals
F2147-7467-10g
3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine
2097977-12-1 95%+
10g
$1684.0 2023-09-06
TRC
C223341-500mg
3-[1-(cyclobutylmethyl)-1h-pyrazol-4-yl]propan-1-amine
2097977-12-1
500mg
$ 365.00 2022-04-01

3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine 関連文献

3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amineに関する追加情報

3-[1-(Cyclobutylmethyl)-1H-Pyrazol-4-yl]Propan-1-Amine: A Comprehensive Overview

3-[1-(Cyclobutylmethyl)-1H-Pyrazol-4-yl]Propan-1-Amine (CAS No. 2097977-12-1) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The molecule's unique structure, featuring a cyclobutylmethyl group attached to a pyrazole ring and a propaneamine chain, contributes to its intriguing chemical properties and pharmacological potential.

The synthesis of 3-[1-(Cyclobutylmethyl)-1H-Pyrazol-4-yl]Propan-1-Amine involves a series of carefully designed organic reactions, including nucleophilic substitutions, cyclizations, and amine functionalizations. Recent advancements in asymmetric synthesis and catalytic methodologies have enabled more efficient and selective routes to this compound, making it more accessible for research purposes. Its structural complexity poses challenges in synthesis but also offers opportunities for fine-tuning its properties through chemical modifications.

One of the most promising aspects of this compound is its potential as a lead molecule in drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. Recent studies have explored the ability of 3-[1-(Cyclobutylmethyl)-1H-Pyrazol-4-yl]Propan-1-Amine to modulate key cellular pathways involved in neurodegenerative diseases, such as Alzheimer's disease. Preclinical data suggest that this compound may possess neuroprotective properties by inhibiting the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.

In addition to its therapeutic potential, 3-[1-(Cyclobutylmethyl)-1H-Pyrazol-4-yl]Propan-1-Amine has been investigated for its role in chemical biology as a tool compound. Its ability to interact with specific protein targets makes it valuable for studying molecular mechanisms underlying various diseases. Researchers have utilized this compound in high-throughput screening assays to identify novel drug targets and validate existing ones.

The pharmacokinetic profile of 3-[1-(Cyclobutylmethyl)-1H-Pyrazol-4-yl]Propan-1-Amine has also been a focus of recent studies. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for determining its suitability as a drug candidate. Early findings indicate that the compound exhibits moderate solubility and permeability, which are favorable attributes for oral bioavailability. However, further optimization may be required to enhance its stability and reduce potential toxicity.

From a structural standpoint, the cyclobutane ring in 3-[1-(Cyclobutylmethyl)-1H-Pyrazol-4-yli]Propanamium introduces unique strain-induced reactivity and conformational rigidity into the molecule. This feature can be exploited to design more potent and selective analogs with improved pharmacokinetic profiles. Computational chemistry tools, such as molecular docking and quantum mechanics simulations, have been instrumental in guiding these design efforts.

In conclusion, 3-[1-(Cyclobutylmethyl)-1H-Pyrazol-4-yli]Propanamium (CAS No. 2097977-12-) represents a compelling candidate for further exploration in both basic research and applied drug development. Its versatile structure, coupled with emerging insights from cutting-edge research methodologies, positions it as a valuable asset in the pursuit of novel therapeutic agents.

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